Methyl(2-thienylmethylene)azaneoxide
Description
Methyl(2-thienylmethylene)azaneoxide is an amine oxide derivative featuring a methyl group and a 2-thienylmethylene substituent. Amine oxides are polar compounds known for their applications in surfactants, catalysis, and pharmaceutical intermediates due to their electronic and solubility properties.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
N-methyl-1-thiophen-2-ylmethanimine oxide |
InChI |
InChI=1S/C6H7NOS/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3/b7-5- |
InChI Key |
MMSMKZBPIYNXKA-ALCCZGGFSA-N |
SMILES |
C[N+](=CC1=CC=CS1)[O-] |
Isomeric SMILES |
C/[N+](=C/C1=CC=CS1)/[O-] |
Canonical SMILES |
C[N+](=CC1=CC=CS1)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl(2-thienylmethylene)azaneoxide
- Core structure : Amine oxide (azaneoxide) with a methyl group and 2-thienylmethylene substituent.
- Electronic features : The thienyl group contributes π-electron density, while the amine oxide moiety increases polarity.
Thiazole Derivatives ()
- Core structure : Thiazole (5-membered ring with sulfur and nitrogen) substituted at 2- or 4-positions with aryl or vinyl groups.
- Key difference : Thiazoles lack the amine oxide functionality but share sulfur-containing heterocyclic frameworks. Substitutions at specific positions (e.g., 2- vs. 4-) significantly influence reactivity and yield in synthesis .
(5E)-3-(2-Aminoethyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione ()
- Core structure: Thiazolidine-2,4-dione with a 2-thienylmethylene substituent and aminoethyl side chain.
- Key similarity : Shares the 2-thienylmethylene group, which enhances binding interactions in biological targets (e.g., HIV-1 reverse transcriptase) .
Electronic and Substituent Effects
- Thienyl group : Enhances π-π stacking and electron donation in both this compound and CID 3087795.
- Substitution patterns: Thiazole derivatives with electron-withdrawing groups at the 4-position show reduced yields compared to 2-substituted analogs . In CID 3087795, the aminoethyl side chain optimizes steric and electrostatic complementarity with the HIV-1 RT active site .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
